![molecular formula C13H26NP B12569929 Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- CAS No. 181515-33-3](/img/structure/B12569929.png)
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- is a chemical compound with the molecular formula C18H36NPS. It is a derivative of nitriles and contains a phosphino group attached to the seventh carbon atom in the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- typically involves the reaction of heptanenitrile with a suitable phosphine reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- can yield phosphine oxides, while reduction can produce primary amines .
Scientific Research Applications
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- include other nitrile derivatives and phosphine-containing compounds such as:
- Hexyl cyanide
- Enanthonitrile
- n-Hexyl cyanide
- n-Heptanenitrile
Uniqueness
What sets Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- apart from these similar compounds is the presence of the bis(1-methylethyl)phosphino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic properties .
Properties
CAS No. |
181515-33-3 |
|---|---|
Molecular Formula |
C13H26NP |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
7-di(propan-2-yl)phosphanylheptanenitrile |
InChI |
InChI=1S/C13H26NP/c1-12(2)15(13(3)4)11-9-7-5-6-8-10-14/h12-13H,5-9,11H2,1-4H3 |
InChI Key |
ZKNPFXHCQTZYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCCCCCC#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
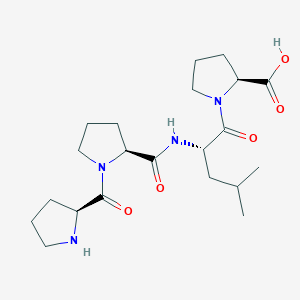
methanone](/img/structure/B12569880.png)

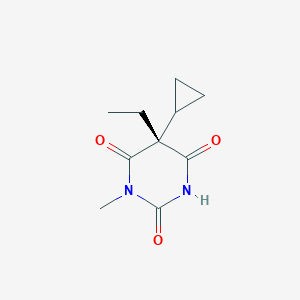
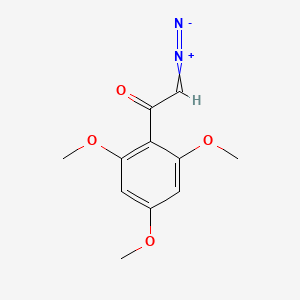
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
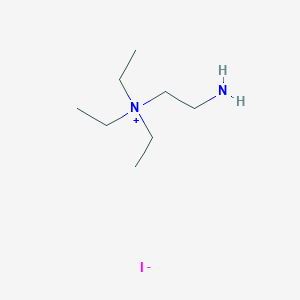
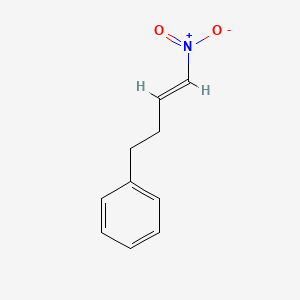
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)

